1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole
CAS No.: 2098011-23-3
Cat. No.: VC3144875
Molecular Formula: C11H11N3S
Molecular Weight: 217.29 g/mol
* For research use only. Not for human or veterinary use.
![1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole - 2098011-23-3](/images/structure/VC3144875.png)
Specification
CAS No. | 2098011-23-3 |
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Molecular Formula | C11H11N3S |
Molecular Weight | 217.29 g/mol |
IUPAC Name | 1-ethyl-6-thiophen-3-ylimidazo[1,2-b]pyrazole |
Standard InChI | InChI=1S/C11H11N3S/c1-2-13-4-5-14-11(13)7-10(12-14)9-3-6-15-8-9/h3-8H,2H2,1H3 |
Standard InChI Key | BYWOIZBHYGAHAN-UHFFFAOYSA-N |
SMILES | CCN1C=CN2C1=CC(=N2)C3=CSC=C3 |
Canonical SMILES | CCN1C=CN2C1=CC(=N2)C3=CSC=C3 |
Introduction
Chemical Structure and Properties
Structural Characteristics
1-Ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole features a bicyclic imidazo[1,2-b]pyrazole core with an ethyl substituent at position 1 and a thiophen-3-yl group at position 6. This compound shares structural similarities with its isomer 1-ethyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole, which has been more extensively characterized in the literature. The key distinction lies in the connection point of the thiophene ring – the 3-position rather than the 2-position – which significantly influences the compound's three-dimensional conformation and electronic properties.
Physicochemical Properties
Based on analogous structures and computational predictions, the physicochemical properties of 1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole can be estimated as shown in Table 1.
Table 1: Predicted Physicochemical Properties of 1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole
Property | Value | Basis for Prediction |
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Molecular Formula | C₁₁H₁₁N₃S | Based on structural composition, analogous to the 2-thiophene isomer |
Molecular Weight | 217.29 g/mol | Calculated from atomic weights, consistent with related compounds |
Appearance | Crystalline solid | Typical for similar heterocyclic compounds |
Solubility | Soluble in organic solvents (DMF, DMSO, ethanol) | Based on similar imidazo[1,2-b]pyrazole derivatives |
The electronic distribution in 1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole differs from its 2-thiophene counterpart due to the altered position of the sulfur atom in the thiophene ring, potentially affecting its reactivity and binding characteristics in biological systems.
Synthetic Approaches
General Synthetic Strategies for Imidazo[1,2-b]pyrazole Scaffold
The synthesis of imidazo[1,2-b]pyrazole derivatives typically involves multi-step organic synthesis techniques requiring careful control of reaction conditions. Several synthetic routes have been developed for the preparation of substituted imidazo[1,2-b]pyrazoles, with the core scaffold construction generally following one of these approaches:
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Cyclization of pyrazoles with appropriate α-halo carbonyl compounds
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Condensation reactions involving pyrazole hydrazines
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Metal-catalyzed coupling reactions for the introduction of substituents at specific positions
Thiophene Functionalization
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole would exhibit distinctive signals characteristic of both the imidazo[1,2-b]pyrazole scaffold and the thiophene moiety. Based on related compounds, expected signals would include:
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A triplet at approximately δ 1.2-1.4 ppm corresponding to the methyl protons of the ethyl group
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A quartet at approximately δ 4.0-4.3 ppm representing the methylene protons of the ethyl group
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Singlets in the range of δ 5.5-8.5 ppm for the aromatic protons of the imidazo[1,2-b]pyrazole core
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Multiple signals in the δ 7.0-8.0 ppm region corresponding to the thiophene protons, with coupling patterns distinct from those of the 2-thiophene isomer
The ¹³C NMR spectrum would show characteristic signals for the carbons of the imidazo[1,2-b]pyrazole core, the thiophene ring, and the ethyl substituent.
Infrared (IR) Spectroscopy
IR spectroscopy of 1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole would likely reveal characteristic absorption bands similar to those observed for related heterocyclic compounds, including:
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C-H stretching bands at 3000-3100 cm⁻¹ (aromatic) and 2900-3000 cm⁻¹ (aliphatic)
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C=C and C=N stretching vibrations at approximately 1600-1650 cm⁻¹
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C-S stretching bands characteristic of the thiophene moiety at approximately 600-700 cm⁻¹
Mass Spectrometry
Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 217, corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the imidazo[1,2-b]pyrazole scaffold and the thiophene substituent .
Comparative Analysis with Related Compounds
Structural Comparison
Table 2 presents a comparative analysis of 1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole with structurally related compounds.
Table 2: Structural Comparison of 1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole with Related Compounds
The structural variations among these compounds significantly influence their electronic properties, three-dimensional conformations, and potential biological activities.
Biological Activities and Applications
Materials Science Applications
Beyond potential biological applications, compounds containing the imidazo[1,2-b]pyrazole scaffold have been investigated as precursors for push-pull dyes, owing to their unique electronic properties . The thiophene moiety, particularly when positioned at the 3-position, may impart distinct photophysical properties beneficial for applications in:
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Organic electronics
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Photovoltaic cells
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Fluorescent probes
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Nonlinear optical materials
Analytical Methods for Detection and Quantification
Chromatographic Techniques
High-performance liquid chromatography (HPLC) with UV detection represents a primary analytical method for the separation, detection, and quantification of 1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole. Typical HPLC conditions might include:
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C18 reversed-phase column
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Mobile phase consisting of acetonitrile/water gradient
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UV detection at wavelengths corresponding to the compound's maximum absorption
Spectroscopic Methods
Spectroscopic methods such as UV-Visible spectroscopy can provide valuable information about the electronic transitions within the molecule, which are influenced by both the imidazo[1,2-b]pyrazole core and the thiophene substituent. Fluorescence spectroscopy may also be applicable if the compound exhibits fluorescent properties.
Future Research Directions
Structure-Activity Relationship Studies
Future investigations should focus on establishing comprehensive structure-activity relationships for 1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole and related compounds. Comparative studies with the 2-thiophene isomer would provide valuable insights into how the position of the thiophene connection influences biological activity and physicochemical properties.
Exploration of Synthetic Methodologies
Development of efficient and selective synthetic methodologies for the preparation of 1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole represents another important area for future research. This includes:
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Investigation of green chemistry approaches with reduced environmental impact
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Development of one-pot synthetic procedures
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Exploration of selective functionalization techniques for the imidazo[1,2-b]pyrazole scaffold
Expanded Application Studies
Exploration of potential applications in both medicinal chemistry and materials science constitutes a promising direction for future research on 1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole. This includes assessment of specific biological targets, mechanisms of action, and evaluation of photophysical properties relevant to materials applications.
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